![molecular formula C14H15BrO3 B10905091 (2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)
(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is an organic compound characterized by the presence of a bromine atom, a cyclopentyloxy group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID typically involves the bromination of a cyclopentyl ether derivative followed by a series of reactions to introduce the propenoic acid group. One common method involves the use of bromocyclopentane as a starting material, which is reacted with magnesium turnings in dry tetrahydrofuran to form a cyclopentyl Grignard reagent . This intermediate can then be further reacted with appropriate reagents to introduce the bromine and propenoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Photochemical bromination techniques can be employed to achieve selective bromination of the cyclopentyl ether derivative . The subsequent steps involve standard organic synthesis techniques, including esterification and hydrolysis, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets. The bromine atom and the propenoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[5-BROMO-2-(CYCLOHEXYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
(E)-3-[5-CHLORO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-3-[5-BROMO-2-(CYCLOPENTYLOXY)PHENYL]-2-PROPENOIC ACID is unique due to the presence of the bromine atom and the cyclopentyloxy group, which confer specific chemical and biological properties. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H15BrO3 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-cyclopentyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15BrO3/c15-11-6-7-13(18-12-3-1-2-4-12)10(9-11)5-8-14(16)17/h5-9,12H,1-4H2,(H,16,17)/b8-5+ |
InChI Key |
ZLIVTTWJQAFYKU-VMPITWQZSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)/C=C/C(=O)O |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


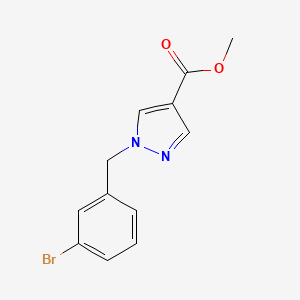
![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)

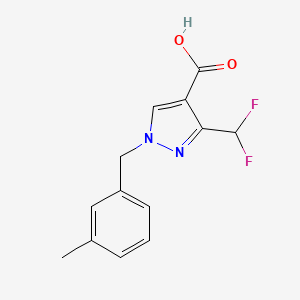
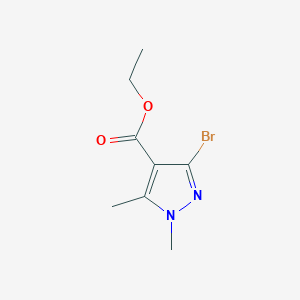
![N'~1~-[(E)-1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-chloroanilino)propanohydrazide](/img/structure/B10905077.png)
![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)
![Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905082.png)
![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)
![Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905085.png)
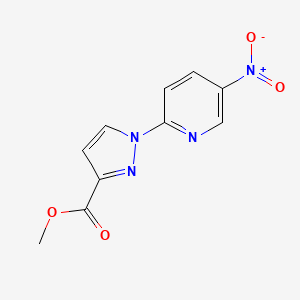
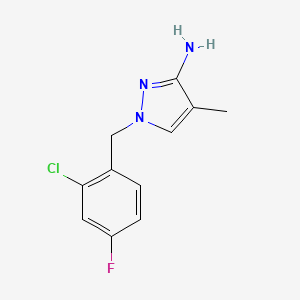
![N'-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)-1-ethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B10905101.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905108.png)
